molecular formula C11H12N2O3 B14416358 N-(3-Oxopentanoyl)pyridine-2-carboxamide CAS No. 84794-29-6

N-(3-Oxopentanoyl)pyridine-2-carboxamide

Cat. No.: B14416358
CAS No.: 84794-29-6
M. Wt: 220.22 g/mol
InChI Key: HWXWGRYJALLOQG-UHFFFAOYSA-N
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Description

"N-(3-Oxopentanoyl)pyridine-2-carboxamide" is a pyridine-carboxamide derivative characterized by a pyridine ring linked to a carboxamide group and a 3-oxopentanoyl substituent. This structure combines aromaticity (from the pyridine ring) with a ketone-containing aliphatic chain, which may influence its solubility, reactivity, and biological interactions. While direct data on this compound are absent in the provided evidence, analogous pyridine-carboxamide derivatives are widely studied for their pharmacological and chemical properties, such as enzyme inhibition, receptor modulation, and antimicrobial activity .

Hypothetical Key Properties (Inferred from Analogues):

  • Molecular Formula: Likely $ C{13}H{16}N2O3 $ (based on substituent analysis).
  • Functional Groups: Pyridine (aromatic), carboxamide (hydrogen-bonding capacity), and 3-oxopentanoyl (ketone and aliphatic chain).
  • Potential Applications: Drug discovery (e.g., kinase inhibition, antimicrobial agents) or chemical synthesis intermediates.

Properties

CAS No.

84794-29-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(3-oxopentanoyl)pyridine-2-carboxamide

InChI

InChI=1S/C11H12N2O3/c1-2-8(14)7-10(15)13-11(16)9-5-3-4-6-12-9/h3-6H,2,7H2,1H3,(H,13,15,16)

InChI Key

HWXWGRYJALLOQG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)NC(=O)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxopentanoyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with 3-oxopentanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxopentanoyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

N-(3-Oxopentanoyl)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxopentanoyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-(3-Oxopentanoyl)pyridine-2-carboxamide" with structurally related pyridine-carboxamide derivatives, leveraging data from the provided evidence.

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Pyridine-2-carboxamide 3-Oxopentanoyl Hypothetical: Enhanced solubility due to aliphatic ketone; potential kinase inhibition.
N-(3-Chlorophenyl)pyridine-2-carboxamide Pyridine-2-carboxamide 3-Chlorophenyl Selective mGlu4 receptor modulation; antimicrobial activity.
N-(2-Iodophenyl)pyridine-2-carboxamide Pyridine-2-carboxamide 2-Iodophenyl High reactivity (iodine); potential radiopharmaceutical applications.
N-(4-Methoxyphenyl)thieno[3,2-b]pyridine-2-carboxamide Thienopyridine-2-carboxamide 4-Methoxyphenyl, trifluoromethyl Anticancer activity (c-Met kinase inhibition).
N-(Azetidin-3-yl)pyridine-2-carboxamide Pyridine-2-carboxamide Azetidin-3-yl Enzyme inhibition via stable complex formation.

Key Observations:

Substituent-Driven Activity: Halogenated Derivatives (e.g., 3-chlorophenyl, 2-iodophenyl): Exhibit enhanced biological activity due to halogen electronegativity and steric effects. For example, N-(3-chlorophenyl)pyridine-2-carboxamide acts as a selective mGlu4 modulator , while iodine in N-(2-iodophenyl)pyridine-2-carboxamide increases reactivity for synthetic applications .

Core Structure Variations: Pyridine vs. Thienopyridine: Thienopyridine derivatives (e.g., N-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxamide) show higher specificity for kinase inhibition due to fused thiophene rings enhancing planar rigidity and target binding . Heterocyclic Additions: Compounds like N-(azetidin-3-yl)pyridine-2-carboxamide incorporate smaller rings (azetidine), which may reduce steric hindrance and improve enzyme interaction .

Biological Targets: Receptor Modulation: Chlorophenyl and methoxyphenyl derivatives target glutamate receptors (mGlu4) or kinases (c-Met) . Antimicrobial Potential: Pyridine-carboxamides with halogen or trifluoromethyl groups exhibit broad-spectrum antimicrobial activity .

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